

3-Chloro-4-fluorobenzaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 3-Chloro-4-fluorobenzaldehyde

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An In-depth Technical Guide to **3-Chloro-4-fluorobenzaldehyde**: A Cornerstone Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-4-fluorobenzaldehyde** (CAS No: 34328-61-5), a critical aromatic aldehyde intermediate in the fields of pharmaceutical and materials science. We will delve into its core molecular structure, definitive molecular weight, and key physicochemical properties. The narrative explores the causality behind its synthetic utility, grounded in the electronic effects of its halogen substituents. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its analytical characterization, significant applications, and established protocols for safe handling and synthesis.

Introduction: The Strategic Importance of a Halogenated Benzaldehyde

3-Chloro-4-fluorobenzaldehyde is a disubstituted aromatic aldehyde that has emerged as a strategically important building block in organic synthesis.^[1] Its value is derived from the unique combination and positioning of three distinct functional groups on the benzene ring: an aldehyde, a chlorine atom, and a fluorine atom. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.

The true synthetic prowess of this molecule, however, lies in the electronic properties imparted by the halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atom both act as electron-withdrawing groups, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes it a preferred substrate in complex molecular constructions.^[1] Furthermore, the presence of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.^[2] Consequently, **3-Chloro-4-fluorobenzaldehyde** is a sought-after intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, as well as agrochemicals and advanced materials.^[1]

Molecular Identity and Physicochemical Properties

The precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. **3-Chloro-4-fluorobenzaldehyde** is an organic compound with the molecular formula C₇H₄ClFO.^{[1][3]}

Molecular Structure and Weight

The structure consists of a benzene ring substituted with an aldehyde group (-CHO), a chlorine atom at position 3, and a fluorine atom at position 4. This specific arrangement is critical to its reactivity profile.

- IUPAC Name: **3-chloro-4-fluorobenzaldehyde**^[4]
- SMILES: C1=CC(=C(C=C1C=O)Cl)F^[4]
- InChI Key: GVORVQPNNASDM-UHFFFAOYSA-N^{[4][5]}

The molecular weight is a crucial parameter for stoichiometric calculations in synthesis. Based on its atomic composition, the molecular weight is calculated to be 158.56 g/mol.^{[1][3][4]}

Physicochemical Data

The compound's physical state and solubility dictate its handling, storage, and reaction conditions. It is typically a white or colorless to light yellow substance that can exist as a liquid or a low-melting solid at or near room temperature.^[1]

Property	Value	Source(s)
CAS Number	34328-61-5	[1][6][7]
Molecular Formula	C ₇ H ₄ ClFO	[1][3][5]
Molecular Weight	158.56 g/mol	[1][3][4]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[1]
Melting Point	24 - 30 °C	[1][8][9][10]
Boiling Point	66 - 72 °C (at reduced pressure)	[1][11]
Flash Point	> 110 °C (> 230 °F)	[8][9][12]
Purity	≥ 96-98% (by GC)	[1][6]

Spectroscopic and Analytical Characterization

For any researcher, verifying the identity and purity of a starting material is a non-negotiable step. The structure of **3-Chloro-4-fluorobenzaldehyde** can be unequivocally confirmed using standard spectroscopic methods.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (typically a singlet between 9.8-10.1 ppm) and three distinct aromatic protons, whose splitting patterns and chemical shifts are influenced by the adjacent halogen and aldehyde substituents.
- Mass Spectrometry (MS):** Mass spectrometry will show a molecular ion peak (M⁺) at m/z ≈ 158, corresponding to the molecular weight. A characteristic isotopic pattern (M+2 peak) at approximately one-third the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.[4]
- Infrared (IR) Spectroscopy:** The IR spectrum provides functional group information. A strong, sharp absorption band is expected around 1700-1720 cm⁻¹, which is characteristic of the

C=O stretch of an aromatic aldehyde. Additional bands will be present corresponding to C-H, C=C, C-F, and C-Cl vibrations.^[4]

Key Synthetic Applications

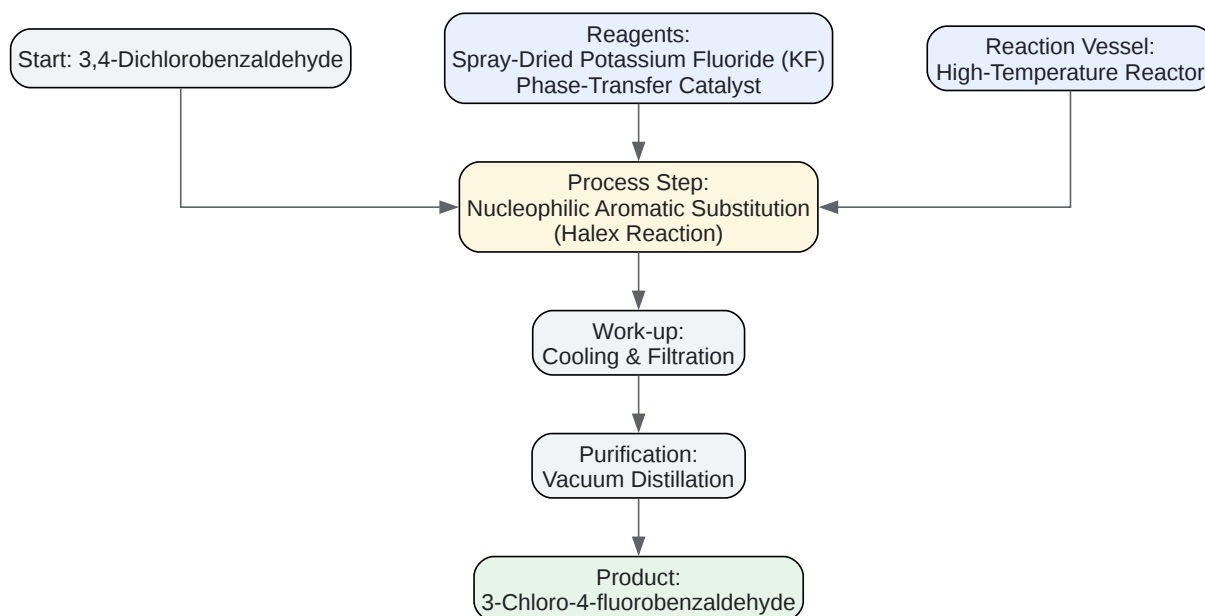
The utility of **3-Chloro-4-fluorobenzaldehyde** is broad, serving as a key intermediate in the synthesis of a variety of target molecules.

- **Pharmaceutical Synthesis:** It is a fundamental building block for numerous active pharmaceutical ingredients (APIs). Its structure is incorporated into novel drug candidates for oncology, inflammation, and analgesia.^[1] For example, it has been used in the synthesis of triclosan analogs which may possess unique biological activities.^[13]
- **Agrochemicals:** The compound is utilized in the development of modern herbicides and pesticides, where the specific halogenation pattern can contribute to the molecule's efficacy and environmental persistence profile.^[1]
- **Fluorescent Probes:** Its aromatic core is suitable for derivatization into fluorescent probes for use in biological imaging, aiding in the visualization of specific cellular processes.^[1]
- **Material Science:** It is also applied in the formulation of specialty polymers and resins, contributing to enhanced thermal stability and chemical resistance.^[1]

Illustrative Synthetic Protocol: Preparation of 3-Chloro-4-fluorobenzaldehyde

The synthesis of **3-Chloro-4-fluorobenzaldehyde** can be achieved via several routes. One common industrial method involves the direct halogen exchange of a more readily available starting material, such as 3,4-dichlorobenzaldehyde. The following protocol is an illustrative example based on established chemical principles.^[14]

Workflow Diagram: Synthesis via Halogen Exchange



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Caption: Workflow for the synthesis of **3-Chloro-4-fluorobenzaldehyde**.

Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

- **Reactor Preparation:** A high-temperature reactor equipped with a mechanical stirrer and a condenser is charged with spray-dried potassium fluoride (KF) (1.5 equivalents) and a suitable phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) in a high-boiling point aprotic solvent.

- Dehydration: The mixture is heated under vacuum to remove any residual water from the potassium fluoride, which is critical for the reaction's success.
- Reactant Addition: 3,4-Dichlorobenzaldehyde (1.0 equivalent) is added to the reactor.
- Reaction: The mixture is heated to a high temperature (e.g., 210-230 °C) and stirred vigorously for several hours. The reaction progress is monitored by Gas Chromatography (GC).^[14]
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid salts (KCl and excess KF) are removed by filtration.
- Purification: The filtrate is then subjected to vacuum distillation. The fraction boiling at the correct temperature and pressure (e.g., 106-119 °C / 22 Torr) is collected to yield pure **3-Chloro-4-fluorobenzaldehyde**.^[14]

This self-validating system relies on GC monitoring to ensure the reaction goes to completion and vacuum distillation to isolate the product at its known boiling point, confirming its identity and purity.

Safety, Handling, and Storage

As a reactive chemical intermediate, **3-Chloro-4-fluorobenzaldehyde** must be handled with care. It is classified as an irritant.

- Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^{[4][6]}
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^{[6][9]} Work should be conducted in a well-ventilated area or a fume hood.
- Handling: Avoid contact with skin, eyes, and inhalation of vapors.^[9] Handle under an inert atmosphere (e.g., nitrogen) as the compound can be air sensitive.^{[8][11]}
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.^{[1][8]} It is incompatible with strong oxidizing agents, strong acids, and strong bases.^{[8][9]}

Conclusion

3-Chloro-4-fluorobenzaldehyde is a quintessential example of a fine chemical intermediate whose value is defined by its structural precision. The strategic placement of its aldehyde, chloro, and fluoro groups provides a powerful synthetic tool for chemists in pharmaceutical and material sciences. Its enhanced reactivity and its role as a precursor to molecules with desirable pharmacokinetic properties ensure its continued importance in advancing drug discovery and developing novel materials. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential.

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